2-Ethylpyrimidine-5-carbaldehyde

Lipophilicity Drug-likeness Physicochemical property

2-Ethylpyrimidine-5-carbaldehyde (CAS 205518-89-4) is a heterocyclic aromatic aldehyde belonging to the pyrimidine-5-carbaldehyde family, with the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol. The compound features an ethyl substituent at the 2-position of the pyrimidine ring and a reactive formyl group at the 5-position, making it a versatile building block for medicinal chemistry and organic synthesis.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 205518-89-4
Cat. No. B1364251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylpyrimidine-5-carbaldehyde
CAS205518-89-4
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCCC1=NC=C(C=N1)C=O
InChIInChI=1S/C7H8N2O/c1-2-7-8-3-6(5-10)4-9-7/h3-5H,2H2,1H3
InChIKeyCBKMQAVGQAQPJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylpyrimidine-5-carbaldehyde (CAS 205518-89-4): Procurement-Relevant Physicochemical and Synthetic Profile for Research Sourcing


2-Ethylpyrimidine-5-carbaldehyde (CAS 205518-89-4) is a heterocyclic aromatic aldehyde belonging to the pyrimidine-5-carbaldehyde family, with the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol [1]. The compound features an ethyl substituent at the 2-position of the pyrimidine ring and a reactive formyl group at the 5-position, making it a versatile building block for medicinal chemistry and organic synthesis . It is commonly supplied at ≥95% purity as a liquid or low-melting solid .

Why 2-Ethylpyrimidine-5-carbaldehyde (CAS 205518-89-4) Cannot Be Replaced by Generic Pyrimidine-5-carbaldehyde Analogs in Procurement


Pyrimidine-5-carbaldehyde derivatives with different 2-position substituents (H, methyl, ethyl, propyl) or different aldehyde ring positions (4- vs. 5-carbaldehyde) exhibit quantifiably distinct lipophilicity, physical state, boiling point, and electronic properties that directly impact reactivity, solubility, and downstream synthetic utility [1][2]. Simply substituting 2-methylpyrimidine-5-carbaldehyde or unsubstituted pyrimidine-5-carbaldehyde for the 2-ethyl variant introduces a different steric and electronic environment at the pyrimidine C2 position, which can alter nucleophilic addition rates at the aldehyde, affect regioselectivity in subsequent heterocycle formation, and change solubility characteristics in reaction media . The quantitative evidence below demonstrates that these differences are measurable and consequential for reproducible research and process chemistry.

2-Ethylpyrimidine-5-carbaldehyde (CAS 205518-89-4): Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Lipophilicity (LogP) Comparison: 2-Ethyl vs. 2-Methyl, 2-Propyl, and Unsubstituted Pyrimidine-5-carbaldehyde Analogs

The 2-ethyl substitution confers an intermediate lipophilicity that is measurably higher than the unsubstituted and 2-methyl analogs but lower than the 2-propyl analog. The XLogP3-AA for 2-ethylpyrimidine-5-carbaldehyde is 0.5 [1], compared with 0.1 for 2-methylpyrimidine-5-carbaldehyde [2] and 0.289 (experimental LogP) for unsubstituted pyrimidine-5-carbaldehyde . The 2-propyl analog exhibits a significantly higher LogP of 1.33 . This stepwise increase of approximately 0.4–0.8 log units per methylene unit is consistent with the Hansch π contribution of an ethyl vs. methyl group, meaning the 2-ethyl compound is approximately 2.5–6× more lipophilic than the 2-methyl analog.

Lipophilicity Drug-likeness Physicochemical property

Boiling Point Differentiation: 2-Ethyl vs. Unsubstituted Pyrimidine-5-carbaldehyde

The boiling point of 2-ethylpyrimidine-5-carbaldehyde is predicted to be 227.9 ± 13.0 °C at 760 mmHg , compared with 225.3 ± 13.0 °C at 760 mmHg for unsubstituted pyrimidine-5-carbaldehyde . Although the absolute difference is modest (+2.6 °C), the presence of the ethyl group increases the molecular weight from 108.10 to 136.15 g/mol, reducing vapour pressure (0.1 mmHg at 25 °C for the 2-ethyl derivative ) and thereby decreasing evaporative losses during ambient handling relative to the unsubstituted analog. The flash point is predicted at 94.3 °C .

Volatility Distillation Thermal stability

Physical State and Handling: Liquid 2-Ethyl Derivative vs. Solid Unsubstituted and 2-Methyl Analogs

2-Ethylpyrimidine-5-carbaldehyde is supplied as a liquid at ambient temperature , whereas unsubstituted pyrimidine-5-carbaldehyde is a crystalline solid with a melting point of 39–43 °C and 2-methylpyrimidine-5-carbaldehyde is a white solid . The liquid physical form of the 2-ethyl derivative simplifies automated liquid dispensing, eliminates the need for pre-weighing and dissolution steps in parallel synthesis, and reduces hygroscopicity concerns associated with low-melting solids. The density of the 2-ethyl compound is 1.1 ± 0.1 g/cm³ , compared with 1.234 g/cm³ for the unsubstituted analog , reflecting the effect of the ethyl group on molecular packing.

Physical form Handling Automated dispensing

Regioisomeric Aldehyde Reactivity: 5-Carbaldehyde vs. 4-Carbaldehyde and 2-Carbaldehyde Positional Isomers

The aldehyde group at the pyrimidine 5-position in 2-ethylpyrimidine-5-carbaldehyde is situated at the most electron-deficient ring carbon due to the combined electron-withdrawing effect of both ring nitrogen atoms (N1 and N3), which act through induction and resonance [1]. This contrasts with the 4-carbaldehyde regioisomer (CAS 1092299-36-9), where the aldehyde is adjacent to only one ring nitrogen, and the 2-carbaldehyde regioisomer (CAS 1558310-20-5), where the aldehyde is directly between both nitrogens. While direct quantitative reactivity data for all three regioisomers is not available in a single study, the 5-carbaldehyde position is known to be the most activated toward nucleophilic addition in pyrimidine systems due to maximal π-deficiency at C5 [1]. The 2-ethyl substituent further modulates this reactivity through its +I inductive effect, making the 5-carbaldehyde slightly less electrophilic than the unsubstituted pyrimidine-5-carbaldehyde but more sterically accessible than the 2-carbaldehyde isomer [2].

Regioselectivity Electrophilicity Nucleophilic addition

Optimal Procurement and Application Scenarios for 2-Ethylpyrimidine-5-carbaldehyde (CAS 205518-89-4) Based on Quantitative Differentiation


Medicinal Chemistry: Kinase Inhibitor Scaffold Elaboration Requiring Intermediate Lipophilicity

When designing ATP-competitive kinase inhibitors based on pyrimidine scaffolds, the 2-ethyl substituent provides LogP ≈ 0.5–0.7, which falls within the optimal range for oral bioavailability (Rule of 5 compliance). The 2-methyl analog (LogP 0.1) may be too polar, while the 2-propyl analog (LogP 1.33) may exceed desirable lipophilicity for certain targets. The 5-carbaldehyde serves as a versatile handle for reductive amination to introduce diverse amine pharmacophores [1]. Selective procurement of the 2-ethyl variant ensures the correct lipophilic balance for structure-activity relationship (SAR) studies.

Parallel Synthesis and Automated Library Production

The liquid physical form of 2-ethylpyrimidine-5-carbaldehyde enables direct use in automated liquid handlers without pre-dissolution, reducing preparation time and minimizing solvent incompatibility issues. This contrasts with solid analogs (unsubstituted or 2-methyl) that require weighing and dissolution, introducing additional steps and potential weighing errors in high-throughput workflows . The compound's purity specification of ≥95% and storage condition of 2–8 °C ensure batch-to-batch consistency for library production.

Heterocyclic Building Block for 5-Substituted Pyrimidine Nucleoside Analogs

Patents disclose 2-ethylpyrimidine-5-carbaldehyde as a key intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [2]. The 5-carbaldehyde position is critical for constructing the C5-substituted nucleoside scaffold; the 4- or 2-carbaldehyde regioisomers would yield structurally different final compounds. Procurement of the correct regioisomer (CAS 205518-89-4) is therefore non-negotiable for fidelity to the patented synthetic route.

Process Chemistry: Distillation and Solvent Recovery Operations

With a boiling point of 227.9 °C and vapour pressure of 0.1 mmHg at 25 °C , 2-ethylpyrimidine-5-carbaldehyde is significantly less volatile than many common organic solvents. This property facilitates its retention during solvent evaporation steps in multi-step syntheses, reducing losses and improving overall yield relative to more volatile aldehyde building blocks. The flash point of 94.3 °C indicates it can be safely handled at moderate temperatures without special explosion-proof equipment.

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